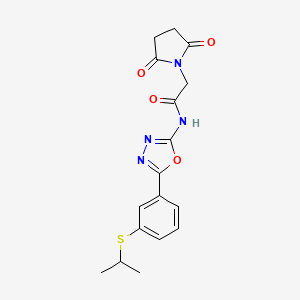

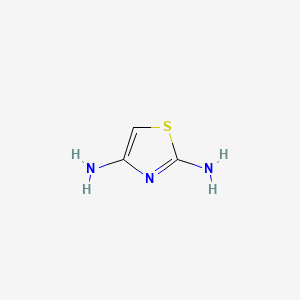

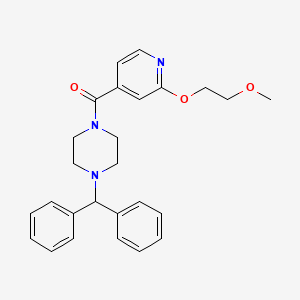

![molecular formula C21H22N2O4S B2776745 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 2034464-74-7](/img/structure/B2776745.png)

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiophene derivatives, which are part of the structure of the compound, involves regioselective coupling reactions and electrophilic cyclization reactions . The synthesis of a similar molecule, (E)-1-(benzo[b]thiophen-3-yl)-N-(4-ethoxyphenyl)methanimine, involved a mixture of solutions containing 1-benzothiophene-3-carbaldehyde and 4-ethoxyaniline stirred for 1 hour under reflux .Molecular Structure Analysis

The molecular structure of the compound includes a benzo[b]thiophen-2-yl group and a 2-ethoxyphenyl group. The molecular electrostatic potential surface shows that the most negative regions are mainly located near N and O atoms while the most positive region is mainly located on S bonded C atom .Chemical Reactions Analysis

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . A similar compound, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene, was tested for Sonogashira coupling reaction with different iodoaryl compounds .科学的研究の応用

Antimicrobial Applications

Benzothiophene derivatives, including the compound , have shown promising results in antimicrobial studies. They have been tested against various microorganisms such as Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . The compound’s efficacy against S. aureus, a pathogenic bacterium, suggests its potential use in developing new antibacterial agents.

Antifungal Properties

Some benzothiophene derivatives have demonstrated potential as antifungal agents . This opens up research avenues for the compound as a treatment for fungal diseases, which are a significant concern in both clinical settings and agriculture.

Antioxidant Capacity

The compound has shown high antioxidant capacities, surpassing that of trolox, a reference antioxidant . This property is crucial as antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various chronic diseases.

Pharmaceutical Drug Development

Benzothiophene cores are present in pharmaceuticals like Raloxifene, used for treating breast cancer, and Zileuton, used for managing asthma . The compound’s structural similarity to these drugs suggests its potential in the development of new therapeutic agents.

Material Science Applications

Conjugated heterocyclic compounds like benzothiophenes have applications in material science, particularly in solar cells, transistors, LEDs, biosensors, sensors, and electrochromic devices . The compound’s properties could be harnessed for advancements in these technologies.

Biochemical Research

In biochemical research, the compound’s interactions with biological molecules can be studied to understand cellular processes. Its binding affinities and inhibitory activities could provide insights into enzyme functions and metabolic pathways .

Analytical Chemistry

The compound’s unique structure may allow it to serve as a molecular probe or a reagent in analytical chemistry. It could be used in chromatography, spectroscopy, or as a standard in quantitative analysis .

Environmental Science

Benzothiophene derivatives have been studied for their environmental impact, particularly in biodegradation processes . The compound could be explored for its environmental stability and potential biodegradability, contributing to eco-friendly chemical research.

特性

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-3-27-16-10-6-5-9-15(16)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-7-11-17(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLJKFZWDCRJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

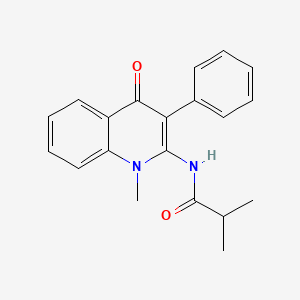

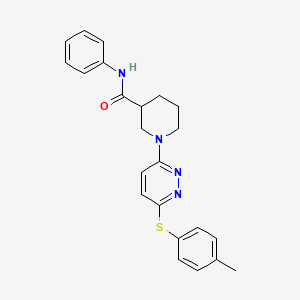

![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)

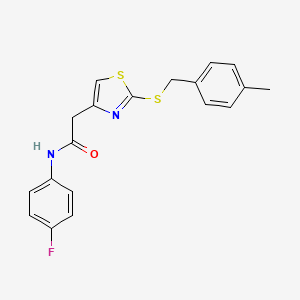

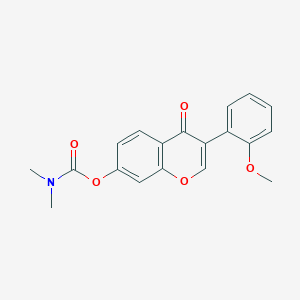

![(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2776666.png)

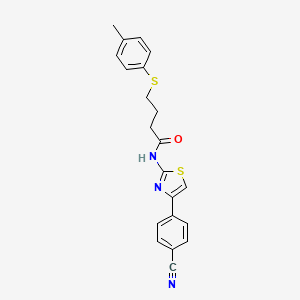

![4,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxamide](/img/structure/B2776669.png)

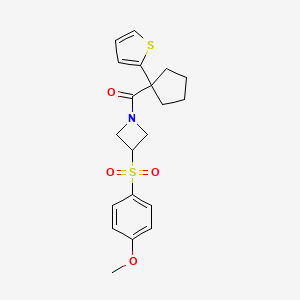

![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)